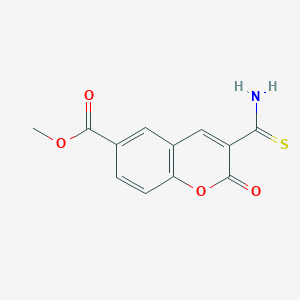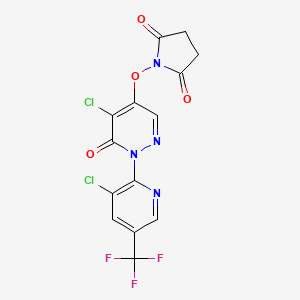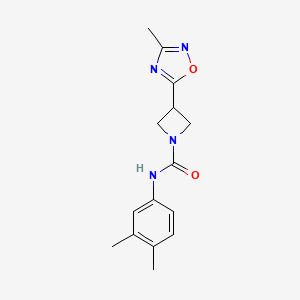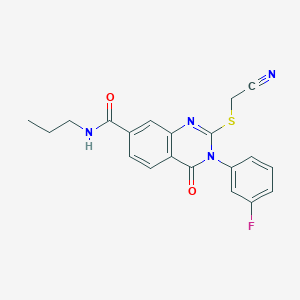
Methyl 3-carbamothioyl-2-oxochromene-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-carbamothioyl-2-oxochromene-6-carboxylate, also known as MOC, is a heterocyclic compound that has been extensively studied for its potential applications in various scientific fields. This molecule has a unique structure that makes it a promising candidate for use in different research areas, including medicinal chemistry, pharmacology, and biochemistry. In
Mécanisme D'action
The mechanism of action of Methyl 3-carbamothioyl-2-oxochromene-6-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. Methyl 3-carbamothioyl-2-oxochromene-6-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. Methyl 3-carbamothioyl-2-oxochromene-6-carboxylate has also been shown to inhibit the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
Methyl 3-carbamothioyl-2-oxochromene-6-carboxylate has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. Methyl 3-carbamothioyl-2-oxochromene-6-carboxylate has also been shown to have antitumor effects, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, Methyl 3-carbamothioyl-2-oxochromene-6-carboxylate has been shown to have antioxidant properties, protecting cells from oxidative stress and damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 3-carbamothioyl-2-oxochromene-6-carboxylate in lab experiments is its unique structure, which makes it a promising candidate for use in various research areas. Methyl 3-carbamothioyl-2-oxochromene-6-carboxylate is also relatively easy to synthesize and has been shown to have high yields and purity. However, one of the limitations of using Methyl 3-carbamothioyl-2-oxochromene-6-carboxylate in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.
Orientations Futures
There are many future directions for research on Methyl 3-carbamothioyl-2-oxochromene-6-carboxylate. One area of research is the development of new synthetic methods for Methyl 3-carbamothioyl-2-oxochromene-6-carboxylate that are more efficient and environmentally friendly. Another area of research is the investigation of the molecular mechanisms underlying the antitumor, anti-inflammatory, and antioxidant properties of Methyl 3-carbamothioyl-2-oxochromene-6-carboxylate. Additionally, further studies are needed to explore the potential therapeutic applications of Methyl 3-carbamothioyl-2-oxochromene-6-carboxylate for various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
Méthodes De Synthèse
Methyl 3-carbamothioyl-2-oxochromene-6-carboxylate can be synthesized using a variety of methods, including the reaction of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one with thiourea, followed by the reaction of the resulting compound with methyl chloroformate. Another method involves the reaction of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one with thiosemicarbazide, followed by the reaction of the resulting compound with methyl chloroformate. Both methods produce Methyl 3-carbamothioyl-2-oxochromene-6-carboxylate with high yields and purity.
Applications De Recherche Scientifique
Methyl 3-carbamothioyl-2-oxochromene-6-carboxylate has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research for Methyl 3-carbamothioyl-2-oxochromene-6-carboxylate is medicinal chemistry, where it has been shown to have antitumor, anti-inflammatory, and antiviral properties. Methyl 3-carbamothioyl-2-oxochromene-6-carboxylate has also been studied for its potential use as an antioxidant and as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
Propriétés
IUPAC Name |
methyl 3-carbamothioyl-2-oxochromene-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4S/c1-16-11(14)6-2-3-9-7(4-6)5-8(10(13)18)12(15)17-9/h2-5H,1H3,(H2,13,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAZVYBTLFMTOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=O)C(=C2)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2568130.png)


![N-(2-benzylphenyl)-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2568137.png)
![1-(3-Fluorophenyl)-6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2568138.png)
![5-[(2-methyl-1H-imidazol-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2568141.png)
![2-(Benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid](/img/structure/B2568142.png)


![1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2568146.png)

![2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol](/img/structure/B2568148.png)

